molecular formula C13H9F2NO2 B2505813 [2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane CAS No. 451485-69-1

[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane

Cat. No.: B2505813
CAS No.: 451485-69-1
M. Wt: 249.21 g/mol
InChI Key: JGLVDIVHVFZUDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “[2-(3,4-difluorophenoxy)phenyl]methanol”, has been reported. Its IUPAC name is “[2-(3,4-difluorophenoxy)phenyl]methanol” and its InChI code is "1S/C13H10F2O2/c14-11-6-5-10 (7-12 (11)15)17-13-4-2-1-3-9 (13)8-16/h1-7,16H,8H2" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “[2-(3,4-difluorophenoxy)phenyl]methanol”, have been reported. It has a molecular weight of 236.22 .

Scientific Research Applications

Synthesis and Characterization

  • The compound is used in the synthesis of new tridentate iminooxime ligands and their Co(III) complexes. These ligands and complexes were characterized based on various analyses including FT-IR, NMR, and mass spectra (Mutlu & Irez, 2008).

Applications in Light-Emitting Devices

  • Tetraphenylmethane-based compounds, which include variations similar to the given compound, are synthesized for use in light-emitting devices. These compounds show promise due to their high onset glass transition temperatures and crystallization points (Yeh et al., 2001).

Use in Polymerization Processes

  • Bis[4-bis(2,3-epoxypropylamino)phenyl]methane, a related compound, undergoes homopolymerization. The process and the formation of derivatives involving the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety are of interest for polymer science (Costes, Reyx, & Platzer, 1989).

Development of Photosensitive Polyimides

  • Negative-type photosensitive polyimides derived from benzhydroltetracarboxylic dianhydride and related compounds show potential in various industrial applications due to their solubility and specific chemical properties (Rames-Langlade et al., 1997).

Synthesis of Fluorinated Polyimides

  • A new diamine monomer similar to the compound of interest was synthesized and used to prepare fluorinated polyimides, which exhibited good film formability and thermal stability. These materials are suitable for microelectronic fabrications (Liu et al., 2006).

Mechanism of Action

The mechanism of action of “2-(3,4-Difluorophenoxy)phenylmethane” is not available in the current search results .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane' involves the reaction of 2-(3,4-difluorophenoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced to the hydroxyimine using sodium borohydride. The resulting hydroxyimine is then reacted with benzyl bromide to form the final product.", "Starting Materials": [ "2-(3,4-difluorophenoxy)benzaldehyde", "hydroxylamine hydrochloride", "sodium borohydride", "benzyl bromide" ], "Reaction": [ "Step 1: Dissolve 2-(3,4-difluorophenoxy)benzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol and heat the mixture at reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (1.2 equiv) in small portions with stirring. Continue stirring for 1 hour.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting hydroxyimine in dry DMF and add benzyl bromide (1.2 equiv). Heat the mixture at 80°C for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] }

CAS No.

451485-69-1

Molecular Formula

C13H9F2NO2

Molecular Weight

249.21 g/mol

IUPAC Name

N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H

InChI Key

JGLVDIVHVFZUDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F

solubility

not available

Origin of Product

United States

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